Elimination Half-Life: 1.6-Fold Longer Systemic Persistence of 3-N-Acetylamifampridine vs. Parent Amifampridine
The target compound, 3-N-acetylamifampridine, exhibits a terminal elimination half-life of approximately 4 hours in humans, compared to 1.8–2.5 hours for the parent drug amifampridine [1]. This 1.6- to 2.2-fold longer half-life means that the metabolite accumulates to higher steady-state concentrations during repeated dosing and persists in plasma longer after the last dose, a critical consideration for bioanalytical method timing and pharmacokinetic modeling [2].
| Evidence Dimension | Terminal elimination half-life (t₁/₂) |
|---|---|
| Target Compound Data | ~4 hours (3-N-acetylamifampridine / N-(4-aminopyridin-3-yl)acetamide) |
| Comparator Or Baseline | 1.8–2.5 hours (amifampridine / 3,4-diaminopyridine, parent drug) |
| Quantified Difference | 1.6- to 2.2-fold longer half-life for the metabolite vs. parent |
| Conditions | Human healthy volunteers and LEMS patients following oral administration; data from FDA prescribing information and published pharmacokinetic studies. |
Why This Matters
Procurement of authentic 3-N-acetylamifampridine reference standard is essential for accurate bioanalytical quantification in pharmacokinetic and bioequivalence studies, because its longer systemic persistence affects sampling timepoint selection and metabolite-to-parent ratio calculations.
- [1] FDA Prescribing Information: Firdapse (amifampridine). Section 12.3 Pharmacokinetics. Accessed 2026. View Source
- [2] DrugBank Metabolite Entry DBMET02121: 3-N-acetylamifampridine; Amifampridine monograph: elimination half-life 2.5 h (parent) vs. 4 h (metabolite). View Source
